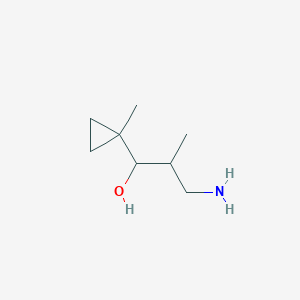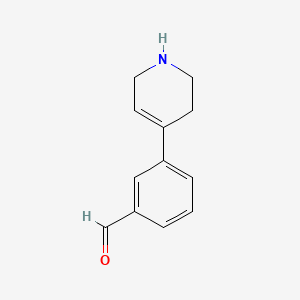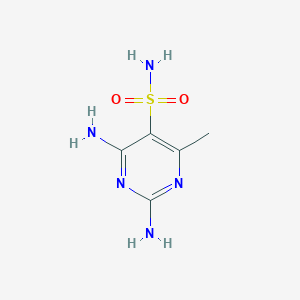
3-(3-Chloro-2-methylpropoxy)prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-2-methylpropoxy)prop-1-ene is an organic compound with the molecular formula C₇H₁₃ClO It is a chlorinated ether with a propene backbone, characterized by the presence of a chloro group and a methyl group on the propoxy side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene typically involves the reaction of 3-chloro-2-methylpropyl alcohol with an appropriate alkylating agent under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the alkylating agent is usually an allyl halide. The reaction is conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers. This reaction is often carried out in the presence of a base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alcohols, ethers.
科学的研究の応用
3-(3-Chloro-2-methylpropoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 3-(3-Chloro-2-methylpropoxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The presence of the double bond in the propene backbone allows for addition reactions, particularly with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
3-Chloro-2-methylpropene: Similar in structure but lacks the propoxy group.
3-Chloro-2-methyl-1-propene: A positional isomer with different reactivity.
3-Chloro-2-methylpropyl alcohol: The alcohol precursor used in the synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene.
Uniqueness: this compound is unique due to the presence of both a chloro group and a propoxy group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial processes.
特性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
1-chloro-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |
InChIキー |
RZWWBRSIKWGXPG-UHFFFAOYSA-N |
正規SMILES |
CC(COCC=C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13171702.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)


![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)






![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)
![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)
